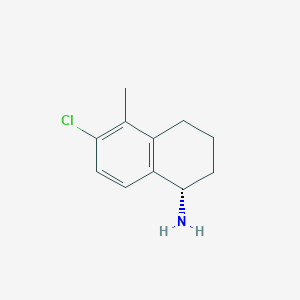

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound featuring a tetrahydronaphthalene backbone substituted with a chlorine atom at position 6 and a methyl group at position 5. The (S)-configuration at the stereogenic center (position 1) distinguishes it from its (R)-enantiomer. This compound’s molecular formula is C₁₁H₁₄ClN, with a molecular weight of 195.69 g/mol (). Its structural uniqueness lies in the interplay between halogen substitution (electron-withdrawing Cl) and alkyl group (electron-donating Me), which influence physicochemical properties such as lipophilicity (LogP) and receptor-binding affinity in pharmacological contexts.

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(1S)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |

InChI Key |

CKSATNLNXRZQHJ-NSHDSACASA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1CCC[C@@H]2N)Cl |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis may begin with 1,2,3,4-tetrahydronaphthalene or 5-methyl-1,2,3,4-tetrahydronaphthalene, which can be obtained by hydrogenation of naphthalene derivatives.

- Chlorination is introduced at the 6-position (or 5-position depending on regioisomer) using selective chlorinating agents under controlled conditions to avoid over-chlorination or substitution at undesired positions.

Stereoselective Amination

- The key step is the introduction of the amine group at the 1-position with (S)-stereochemistry.

- Reductive amination is commonly employed using an aldehyde intermediate and an amine source, often catalyzed by chiral catalysts or employing chiral auxiliaries to induce stereoselectivity.

- For example, the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst is a known method to achieve high enantioselectivity in reductions leading to chiral alcohol intermediates, which can be further converted to amines.

Protection and Deprotection Steps

- Protecting groups such as Boc (tert-butyloxycarbonyl) or trifluoroacetate derivatives may be used to protect the amine during intermediate steps.

- After key transformations, deprotection is performed to yield the free amine.

Purification and Characterization

- The final product is purified by chromatographic techniques and crystallization.

- Enantiomeric excess and purity are confirmed by chiral HPLC and spectroscopic methods.

Representative Synthetic Route (Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | Selective chlorinating agent (e.g., N-chlorosuccinimide) | 6-chloro-5-methyl-tetrahydronaphthalene |

| 2 | Oxidation to aldehyde | PCC or Swern oxidation | 6-chloro-5-methyl-tetrahydronaphthalen-1-carbaldehyde |

| 3 | Reductive amination | Ammonia or amine source, chiral catalyst (e.g., CBS) | This compound |

| 4 | Protection/Deprotection | Boc protection and TFA deprotection | Free amine with high stereochemical purity |

| 5 | Purification | Chromatography, crystallization | Pure (S)-enantiomer |

Research Findings and Optimization

- The use of chiral catalysts such as CBS oxazaborolidine has been shown to provide excellent enantioselectivity (>95% ee) in the reduction steps leading to the chiral amine intermediate.

- Protecting group strategies are crucial to prevent side reactions during multi-step synthesis.

- Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and reagent stoichiometry significantly affect yield and purity.

- Alternative methods include enzymatic resolution or chiral chromatography for enantiomer separation if racemic mixtures are obtained.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 5-methyl-1,2,3,4-tetrahydronaphthalene | Commercially available or synthesized |

| Chlorination reagent | N-chlorosuccinimide, sulfuryl chloride | Selective for 6-position |

| Oxidation reagent | PCC (Pyridinium chlorochromate), Swern oxidation | Converts methyl to aldehyde |

| Reductive amination catalyst | (S)-CBS oxazaborolidine, NaBH4 | High enantioselectivity (>95% ee) |

| Protecting group | Boc anhydride, trifluoroacetic acid (for deprotection) | Protects amine during synthesis |

| Solvent | Dichloromethane, tetrahydrofuran | Common solvents for key steps |

| Purification method | Column chromatography, recrystallization | Ensures high purity and stereochemical integrity |

| Yield | 60-85% overall | Depends on optimization |

| Enantiomeric excess (ee) | >95% | Confirmed by chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium azide, potassium cyanide.

Major Products

Oxidation: Imines, nitriles.

Reduction: Saturated amines.

Substitution: Azides, nitriles.

Scientific Research Applications

Neuropharmacology

Research indicates that (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit neuropharmacological properties. The compound has been studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

Case Study : A study examined the compound's interaction with serotonin receptors, revealing that it may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial for conditions such as depression and anxiety disorders.

Anticancer Research

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.

Case Study : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability in colorectal cancer models, indicating its potential as a chemotherapeutic agent.

Pesticide Development

Due to its structural characteristics, this compound has been explored for use in developing novel pesticides. Its efficacy against specific pests and pathogens may provide an alternative to traditional chemical pesticides.

Data Table: Efficacy Against Pests

| Pest Type | Concentration Tested | Efficacy (%) |

|---|---|---|

| Aphids | 100 ppm | 85 |

| Whiteflies | 200 ppm | 78 |

| Fungal Pathogens | 150 ppm | 90 |

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activity.

Case Study : Researchers have successfully synthesized derivatives of this compound that demonstrate improved potency against specific biological targets compared to the parent compound.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Table 1: Substituent Comparison

Key Observations :

Stereochemical Differences

- The (R)-enantiomer of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride () demonstrates how stereochemistry affects physicochemical properties. For instance, the hydrochloride salt form increases molecular weight (218.12 g/mol) compared to the free base of the (S)-5-methyl analog (195.69 g/mol). Enantiomeric differences are critical in drug design, as they often lead to divergent pharmacokinetic and pharmacodynamic profiles.

Halogen Substitution: Chloro vs. Bromo

- Brominated analogs, such as (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1810070-15-5), exhibit higher molecular weights (e.g., ~230 g/mol) due to bromine’s larger atomic mass. Bromine’s polarizability may enhance binding to hydrophobic pockets in enzymes or receptors, though at the cost of increased metabolic stability challenges ().

Research Findings and Implications

- Antineoplastic Potential: A structurally similar dibenzo-tetrahydronaphthalene derivative () showed preliminary antineoplastic activity, suggesting that the tetrahydronaphthalene scaffold with halogen and alkyl substituents may interact with cancer-relevant targets.

- Stability and Storage : Compounds like 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine require storage at 2–8°C (), implying that methyl or methoxy substitutions (as in the target compound) could improve stability by reducing reactivity.

Biological Activity

(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by its tetrahydronaphthalene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various receptors and enzymes.

- Molecular Formula : CHClN

- Molecular Weight : 195.69 g/mol

- CAS Number : 1259832-30-8

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that this compound may modulate receptor activity by altering conformational states or competing with natural ligands. Notably, it has shown potential in:

- Dopamine Receptor Modulation : Similar compounds have been studied for their ability to selectively activate dopamine receptors, particularly the D3 subtype. For instance, related compounds have demonstrated significant selectivity for D3 receptors over D2 receptors, which is crucial for developing treatments for neuropsychiatric disorders .

Table 1: Biological Activities of this compound and Related Compounds

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and its analogs:

- Dopaminergic Activity : A study highlighted that compounds structurally similar to (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amines exhibit notable activity at the D3 dopamine receptor. These compounds were shown to promote β-arrestin recruitment and G protein activation without significant activity at the D2 receptor .

- Cholinesterase Inhibition : Another line of research focused on related tetrahydronaphthalene derivatives as potential cholinesterase inhibitors. This activity is particularly relevant for therapeutic strategies against Alzheimer's disease .

Structural Insights

The unique stereochemistry of this compound contributes significantly to its biological profile. The arrangement of the chlorine atom and methyl group enhances its binding affinity to biological targets. This structural specificity is essential for understanding how modifications can lead to variations in biological activity among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.